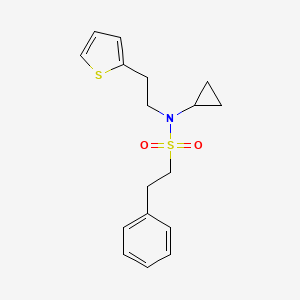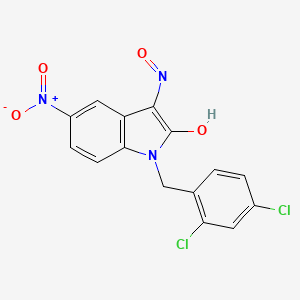
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” is a chemical compound. It’s a derivative of indole, a heterocyclic compound .
Molecular Structure Analysis
The molecular formula for “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime” is C15H10Cl2N2O2 .Physical and Chemical Properties Analysis
The boiling point of “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” is predicted to be 470.6±55.0 °C. It’s soluble in DMSO and is sensitive to light .Scientific Research Applications
Indole Synthesis Framework 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime falls under the broad category of indole compounds, which have significant implications in organic synthesis chemistry. Taber and Tirunahari (2011) presented a comprehensive classification of indole syntheses, emphasizing the structural complexity and the variety of synthetic strategies adopted over the years. The framework encapsulates various approaches to indole synthesis, highlighting the vast potential of these compounds in the field of organic chemistry and drug synthesis (Taber & Tirunahari, 2011).
Heterocyclic Compound Synthesis Sadeghian Zahra Sadeghian and Bayat (2022) emphasized the unique structure and synthetic versatility of Isatin (1H-indole-2,3-diones) and its derivatives, which are extensively utilized as building blocks in the formation of a wide range of N-heterocycles. Their review underlines the critical role of such compounds in synthesizing new heterocyclic compounds, demonstrating the relevance of this compound in this context (Sadeghian Zahra Sadeghian & Bayat, 2022).
Isatin-Based Bioactivity Chauhan et al. (2020) highlighted the profound therapeutic importance of isatin (IST) based analogues due to their extensive biological activities. These include properties such as analgesic, anticancer, anti-inflammatory, and antiviral activities. The review underscores the significance of IST-based compounds, which may include derivatives like this compound, as precursors for synthesizing a multitude of pharmacologically important drugs (Chauhan et al., 2020).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-nitro-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-9-2-1-8(12(17)5-9)7-19-13-4-3-10(20(23)24)6-11(13)14(18-22)15(19)21/h1-6,21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPYBAYGLMHMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

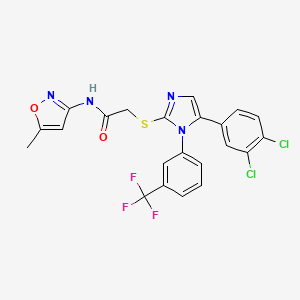
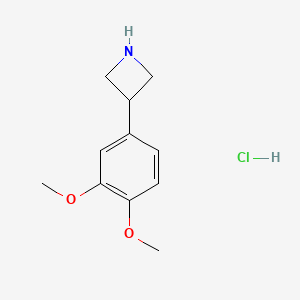
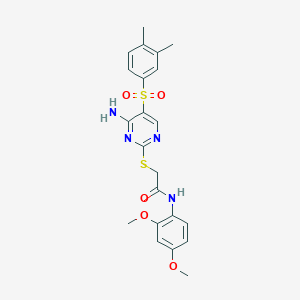

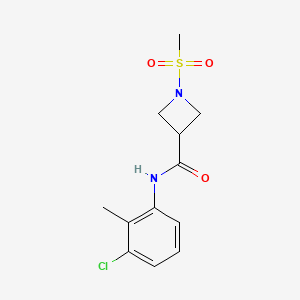
![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2629479.png)
![2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![2-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2629484.png)
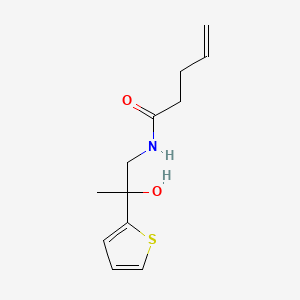
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2629486.png)
